molecular formula C9H14N2 B13102737 (R)-(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine

(R)-(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine

Cat. No.: B13102737
M. Wt: 150.22 g/mol
InChI Key: YALODUZNJMASRR-MRVPVSSYSA-N
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Description

®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine is a chiral amine compound with a unique structure that includes a tetrahydroindolizine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of hexamethylenetetramine as a reagent, which acts as a formyl carbon source in the reaction . The reaction conditions often require an acidic or basic medium to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine include other amines and indolizine derivatives, such as:

Uniqueness

®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanamine is unique due to its chiral nature and the presence of the tetrahydroindolizine ring. This structure imparts specific chemical and biological properties that differentiate it from other amines and indolizine derivatives.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

[(8R)-5,6,7,8-tetrahydroindolizin-8-yl]methanamine

InChI

InChI=1S/C9H14N2/c10-7-8-3-1-5-11-6-2-4-9(8)11/h2,4,6,8H,1,3,5,7,10H2/t8-/m1/s1

InChI Key

YALODUZNJMASRR-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@@H](C2=CC=CN2C1)CN

Canonical SMILES

C1CC(C2=CC=CN2C1)CN

Origin of Product

United States

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